molecular formula C14H16N2O4S B2709960 3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid CAS No. 87650-59-7

3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid

Cat. No.: B2709960
CAS No.: 87650-59-7
M. Wt: 308.35
InChI Key: WUUMTMYUEVUZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid is an organic compound that features a quinoline moiety attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonylation and coupling steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline moiety.

    Reduction: Reduced derivatives of the sulfonyl group.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler quinoline derivative without the sulfonyl and butanoic acid groups.

    Quinoline-8-sulfonic acid: Contains the sulfonyl group but lacks the butanoic acid moiety.

    3-Methylbutanoic acid: A simple aliphatic acid without the quinoline and sulfonyl groups.

Uniqueness

3-Methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid is unique due to the combination of the quinoline, sulfonyl, and butanoic acid moieties in a single molecule. This unique structure allows it to exhibit properties and reactivity that are distinct from its individual components or simpler analogs.

Properties

IUPAC Name

3-methyl-2-(quinolin-8-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9(2)12(14(17)18)16-21(19,20)11-7-3-5-10-6-4-8-15-13(10)11/h3-9,12,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUMTMYUEVUZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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